2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine ring, which can be achieved through the reaction of pyridine with appropriate alkylating agents under basic conditions.
Ether Formation: The next step involves the formation of the ether linkage between the methoxyphenol and the piperidine intermediate. This can be done using a Williamson ether synthesis, where the phenol is deprotonated with a strong base (e.g., sodium hydride) and then reacted with an alkyl halide.
Ketone Formation: The final step is the introduction of the ethanone group. This can be achieved through Friedel-Crafts acylation, where the aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 2-(2-Hydroxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone.
Reduction: 2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, the piperidine and pyridine moieties may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone group.
Uniqueness
2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-16-6-2-3-7-17(16)24-14-19(22)21-12-9-15(10-13-21)25-18-8-4-5-11-20-18/h2-8,11,15H,9-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTUHFVAQCZWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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